4-(tert-Butoxycarbonyl)amino)butanoate de méthyle

Vue d'ensemble

Description

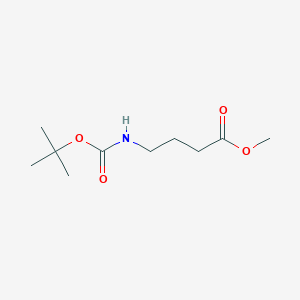

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various amino acid derivatives. The compound is known for its stability and ease of handling, making it a valuable reagent in chemical research and industrial applications .

Applications De Recherche Scientifique

Methyl 4-((tert-butoxycarbonyl)amino)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various amino acid derivatives and peptides.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. The compound has a Log Po/w value of 2.77 (iLOGP), 1.11 (XLOGP3), 1.46 (WLOGP), 1.13 (MLOGP), and 0.97 (SILICOS-IT), indicating its lipophilicity . Its water solubility is classified as very soluble .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 4-((tert-butoxycarbonyl)amino)butanoate often employs flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch methods .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

The major products formed from these reactions include:

Carboxylic acids: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted esters: Formed through nucleophilic substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar structure but with an additional methyl group on the nitrogen atom.

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is unique due to its stability and ease of handling. Its ability to act as a protecting group for amino acids makes it a valuable reagent in organic synthesis. The compound’s versatility in various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Activité Biologique

Methyl 4-((tert-butoxycarbonyl)amino)butanoate (MBCAB) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

MBCAB features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and modulates its reactivity. The molecular formula is , with a molecular weight of approximately 189.24 g/mol. The presence of the Boc group not only protects the amine but also influences the compound's interaction with biological targets.

Synthesis

The synthesis of MBCAB typically involves the following steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.

- Esterification : Methyl butanoate is reacted with the protected amine to form MBCAB.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic pathway allows for the introduction of various functional groups, which can be tailored to enhance biological activity.

Enzyme Inhibition

MBCAB has been studied for its potential as an enzyme inhibitor. The Boc group facilitates selective modifications that can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of MBCAB can inhibit N-methyltransferases, which are crucial in various biochemical processes, including drug metabolism and neurotransmitter regulation .

Anticancer Activity

Recent research indicates that compounds related to MBCAB exhibit promising anticancer properties. For instance, structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines . The structure-activity relationship studies suggest that modifications to the Boc group can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (μM) | Selectivity | Target |

|---|---|---|---|

| MBCAB | 0.126 | 19-fold | TNBC cells |

| Analog A | 0.050 | 15-fold | TNBC cells |

| Analog B | 0.200 | 10-fold | Non-cancer |

The mechanism by which MBCAB exerts its biological effects is believed to involve modulation of enzyme activity through competitive inhibition. The Boc protecting group may enhance binding affinity by stabilizing interactions with active sites of target enzymes .

Case Studies

- Inhibition of N-Methyltransferase (NTMT1) :

- Antiproliferative Effects in Cancer Models :

Safety and Toxicity

Safety assessments indicate that while MBCAB shows potent biological activity, it also requires careful evaluation regarding toxicity profiles. Preliminary data suggest a favorable safety margin, but further studies are necessary to fully characterize its pharmacokinetics and long-term effects .

Propriétés

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSTYWSKGONZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.